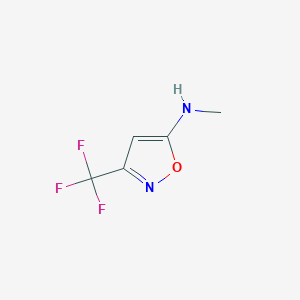
3-Trifluoromethyl-5-methylaminoisoxazole
描述
3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it an interesting compound for research.
作用机制
The mechanism of action of 3-Trifluoromethyl-5-methylaminoisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the target organism. For example, in antifungal activity, it has been proposed that it may inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
生化和生理效应
Studies have shown that 3-Trifluoromethyl-5-methylaminoisoxazole exhibits potent biochemical and physiological effects. In antifungal activity, it has been shown to disrupt the integrity of the fungal cell membrane, leading to cell death. In insecticidal activity, it has been shown to disrupt the nervous system of the target insect, leading to paralysis and death.
实验室实验的优点和局限性
One of the main advantages of 3-Trifluoromethyl-5-methylaminoisoxazole is its high potency and selectivity against target organisms. This makes it an attractive compound for research and development in various fields. However, one of the limitations is its potential toxicity to non-target organisms. Therefore, it is important to conduct further studies to investigate its safety and environmental impact before it can be used commercially.
未来方向
There are several future directions for research on 3-Trifluoromethyl-5-methylaminoisoxazole. One of the areas of interest is the development of new derivatives with improved potency and selectivity against target organisms. Another area of interest is the investigation of its potential use as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, further studies are needed to investigate its safety and environmental impact before it can be used commercially.
Conclusion
In conclusion, 3-Trifluoromethyl-5-methylaminoisoxazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent antifungal and insecticidal activity and has unique electronic and optical properties that make it an interesting compound for the development of new materials. Further studies are needed to investigate its safety and environmental impact before it can be used commercially.
科学研究应用
3-Trifluoromethyl-5-methylaminoisoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its potential use as an antifungal agent. Studies have shown that it exhibits potent antifungal activity against several strains of fungi, including Candida albicans.
In agriculture, 3-Trifluoromethyl-5-methylaminoisoxazole has been studied for its potential use as a pesticide. It has been shown to exhibit potent insecticidal activity against several insect pests, including the diamondback moth.
In material science, 3-Trifluoromethyl-5-methylaminoisoxazole has been investigated for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique electronic and optical properties that make it an interesting compound for the development of new materials.
属性
CAS 编号 |
110235-19-3 |
|---|---|
产品名称 |
3-Trifluoromethyl-5-methylaminoisoxazole |
分子式 |
C5H5F3N2O |
分子量 |
166.1 g/mol |
IUPAC 名称 |
N-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(10-11-4)5(6,7)8/h2,9H,1H3 |
InChI 键 |
JFCZUHSXUWJAIW-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=NO1)C(F)(F)F |
规范 SMILES |
CNC1=CC(=NO1)C(F)(F)F |
同义词 |
5-Isoxazolamine,N-methyl-3-(trifluoromethyl)-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



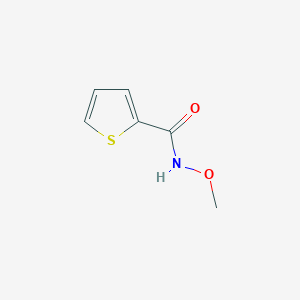
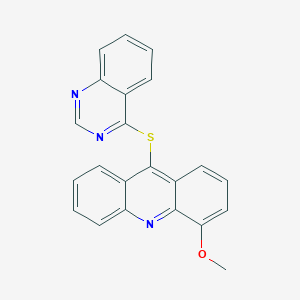
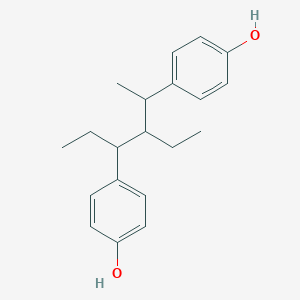
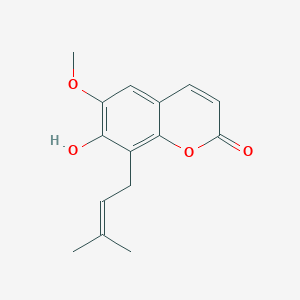
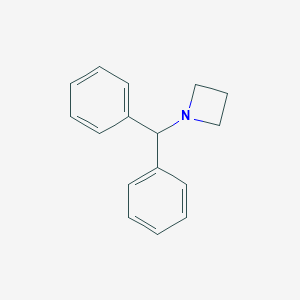

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
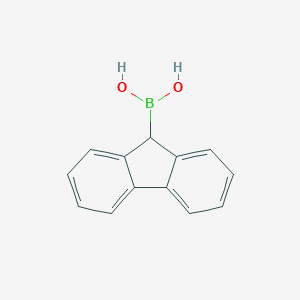

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

